5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide
Description
5-Chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a chlorine substituent at the pyrazine C5 position and an oxetan-3-yl group attached to the carboxamide nitrogen. This compound belongs to a class of molecules studied for their antimycobacterial, antifungal, and structure-activity relationship (SAR) properties. The oxetan-3-yl substituent likely confers unique steric and electronic properties, influencing solubility and bioactivity.
Properties
IUPAC Name |
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-7-2-10-6(1-11-7)8(13)12-5-3-14-4-5/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSZZXNSDOHMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with oxetan-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. Common synthetic routes include:
Aminolysis of Acyl Chlorides: This method involves the reaction of 5-chloropyrazine-2-carboxylic acid chloride with oxetan-3-amine under controlled conditions.
Cyclization Reactions: These reactions involve the formation of the oxetane ring through cyclization of appropriate precursors.
Chemical Reactions Analysis
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of 5-chloropyrazine-2-carboxylic acid and oxetan-3-amine.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for oxidation and reduction reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antitumor agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound is used in the synthesis of other pyrazine derivatives, which have applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Bond Lengths and Angles
The structural parameters of 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide can be inferred from related derivatives:
- Carbonyl (C=O) bond length : 1.237–1.238 Å, consistent with analogs like 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide .
- Pyrazine ring geometry : Bond lengths and angles align with theoretical studies of substituted pyrazinecarboxamides, where the nitrogen atom (N1) of the pyrazine ring adopts a trans configuration relative to the carboxamide oxygen .
- For example, C≡N stretching in nitrile-substituted analogs occurs at 2263 cm⁻¹ , while oxetane-related C-O-C vibrations may appear near 1100–1250 cm⁻¹, as seen in other oxetane-containing molecules.
Spectroscopic Data
- IR Spectroscopy : The carbonyl stretching frequency (~1680–1700 cm⁻¹) and pyrazine ring vibrations (~3070 cm⁻¹ for CH stretching) are consistent across derivatives .
- NMR : The oxetan-3-yl group’s protons are expected to resonate near δ 4.5–5.0 ppm (similar to 5-chloro-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)pyrazine-2-carboxamide ).
Antimycobacterial Activity
The oxetan-3-yl group’s moderate lipophilicity (estimated ClogP ~1.5–2.0) may enhance membrane permeability compared to hydrophilic substituents (e.g., 4-methoxybenzyl, logk = 1.29 ), while avoiding excessive hydrophobicity seen with tert-butyl groups (logk = 2.14 ).
Antifungal and Cytotoxicity
- Antifungal activity : 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide shows MIC = 15.62 µmol/L against Trichophyton mentagrophytes . The oxetane’s polarity may reduce antifungal potency compared to lipophilic groups.
- Cytotoxicity : Hydroxyl substituents (e.g., compound 21 ) reduce toxicity, suggesting the oxetane’s ether oxygen could mimic this effect by improving solubility.
Physicochemical Properties
Lipophilicity Trends
Substituent effects on logP (measured via HPLC logk):
Thermal Stability
- Melting points: Analogs with hydrophilic groups (e.g., hydroxyl) exhibit higher melting points (e.g., 247.7–249°C for 5-chloro-N-(4-chloro-2-hydroxyphenyl) ), whereas alkylamino derivatives melt at 128–156°C . The oxetane’s rigid ring may elevate melting points compared to flexible alkyl chains.
Biological Activity
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.
Synthesis
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound is derived from 5-chloropyrazine-2-carboxylic acid, which is reacted with oxetan-3-amine under controlled conditions to form the desired amide. The reaction typically requires a coupling agent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the amide bond.
Antimycobacterial Activity
Research indicates that derivatives of pyrazine-2-carboxamides exhibit significant antimycobacterial properties. A study found that compounds similar to this compound demonstrated inhibitory activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL. These compounds inhibit mycobacterial fatty acid synthase I, crucial for mycobacterial cell wall synthesis .
Cytotoxicity
In vitro cytotoxicity studies have shown that while some derivatives maintain antimycobacterial activity, they also exhibit varying degrees of cytotoxicity against human cell lines. For example, certain hydroxyl-substituted derivatives showed decreased cytotoxicity, indicating a potential for selective targeting of mycobacterial cells over human cells .
Anticancer Potential
This compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds based on pyrazine scaffolds have shown promising results in inhibiting kinases like c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in lipid biosynthesis in mycobacteria, leading to disrupted cell wall formation.
- Kinase Inhibition : By targeting kinases such as c-Met and VEGFR-2, the compound can interfere with signaling pathways that promote cancer cell survival and proliferation .
- Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in cancer cells through modulation of the cell cycle and activation of apoptotic pathways .
Case Study 1: Antimycobacterial Efficacy
In a study examining a series of substituted pyrazine derivatives, this compound was tested against multiple strains of Mycobacterium tuberculosis. The results indicated a strong correlation between structural modifications and biological activity, with MIC values confirming its potential as an effective antimycobacterial agent .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer effects of pyrazine derivatives in various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
